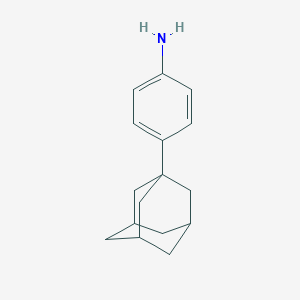

4-(1-Adamantyl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-adamantyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBDVVUBXKXCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344654 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-48-9 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Adamantyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-(1-adamantyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Friedel-Crafts alkylation of acetanilide with 1-adamantanol, followed by hydrolysis of the intermediate N-acetyl-protected aniline. This document details two effective protocols, summarizes key quantitative data, and illustrates the synthetic workflow, offering a practical guide for laboratory application.

Introduction

This compound incorporates the bulky, lipophilic adamantane cage into the aniline scaffold. This structural motif is of significant interest in drug discovery, as the adamantyl group can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. The synthesis route starting from the readily available and inexpensive precursors, 1-adamantanol and acetanilide, presents an efficient and scalable method for producing this key intermediate.

The core of the synthesis is a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where an adamantyl carbocation, generated in situ from 1-adamantanol under acidic conditions, alkylates the electron-rich aromatic ring of acetanilide. The acetyl protecting group on the aniline nitrogen directs the substitution primarily to the para position due to steric hindrance and its moderate activating nature. The final step involves the acidic or basic hydrolysis of the resulting 4-(1-adamantyl)acetanilide to yield the target primary amine.

Reaction Workflow

The synthesis of this compound from 1-adamantanol and acetanilide is a two-step process. The first step is the acid-catalyzed Friedel-Crafts alkylation, followed by the deprotection of the amine.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct and effective protocols for the synthesis of this compound. These methods offer different approaches regarding the choice of acid catalyst and solvent system, providing flexibility based on available reagents and equipment.

| Parameter | Method A | Method B |

| Adamantylating Agent | 1-Adamantanol | 1-Adamantanol |

| Substrate | Acetanilide | Acetanilide |

| Catalyst/Solvent | 10 mol% Aluminum triflate (Al(OTf)₃) in Nitromethane | Trifluoroacetic Acid (TFA) |

| Molar Ratio (Ad-OH:Acetanilide) | 1:1 | 1:1.4 |

| Molar Ratio (Ad-OH:Catalyst) | 1:0.1 | 1:6 (TFA as solvent) |

| Temperature | Boiling point of Nitromethane | 80°C |

| Reaction Time (Alkylation) | Not specified, likely several hours | 3 hours |

| Hydrolysis Reagent | Hydrochloric Acid (HCl) | 10% Hydrochloric Acid (HCl) |

| Neutralization Reagent | Sodium Hydroxide (NaOH) | 20% Sodium Hydroxide (NaOH) |

| Overall Yield | >84%[1] | 96%[2] |

| Purity of Final Product | Not specified | 99.4% (without further purification)[2] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on published methods.

Method A: Aluminum Triflate Catalyzed Synthesis[1]

Step 1: Synthesis of 4-(1-Adamantyl)acetanilide

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add acetanilide, 1-adamantanol (in equimolar amounts), and nitromethane.

-

Add aluminum triflate (10 mol% relative to the reactants).

-

Heat the reaction mixture to the boiling point of nitromethane and maintain reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude 4-(1-adamantyl)acetanilide.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 4-(1-adamantyl)acetanilide in methanol.

-

Add a sufficient amount of hydrochloric acid.

-

Heat the mixture at reflux for approximately two hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Neutralize the solution by adding a solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as methylene chloride.

-

Combine the organic extracts and remove the solvent on a rotary evaporator to yield the final product, this compound.

Method B: Trifluoroacetic Acid Mediated Synthesis[2]

Step 1: Synthesis of 4-(1-Adamantyl)acetanilide

-

In a suitable reaction flask, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. The recommended molar ratio is 1-adamantanol:acetanilide:TFA = 1:1.4:6.[2]

-

Heat the reaction mixture to 80°C with constant stirring.

-

Maintain this temperature for 3 hours.

-

After the reaction is complete, distill off the trifluoroacetic acid under reduced pressure.

Step 2: Hydrolysis and Isolation of this compound

-

To the residue from the previous step, add a 10% solution of hydrochloric acid to induce hydrolysis.

-

Filter the resulting mixture.

-

Cool the filtrate and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, which will precipitate the product.

-

Collect the solid product by filtration.

-

Dry the solid under vacuum to obtain this compound with high purity.[2]

Conclusion

The synthesis of this compound from 1-adamantanol and acetanilide is a robust and high-yielding process. Both the aluminum triflate-catalyzed method in nitromethane and the trifluoroacetic acid-mediated approach provide efficient pathways to the desired product. The latter method, in particular, offers a very high yield and purity without the need for extensive purification.[2] These protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the accessible production of this important adamantane-containing building block for further derivatization and application in novel molecular entities.

References

Synthesis of 4-(1-Adamantyl)aniline via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the bulky, lipophilic adamantyl moiety into aromatic amines is a pivotal strategy in medicinal chemistry and materials science for modulating the pharmacological and material properties of parent compounds. This guide provides an in-depth technical overview of the synthesis of 4-(1-adamantyl)aniline, a key intermediate, with a focus on the Friedel-Crafts alkylation approach. Direct alkylation of aniline is often problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[1][2][3][4] To circumvent this, a common and effective strategy involves the protection of the amino group via acetylation to form acetanilide, followed by Friedel-Crafts alkylation and subsequent deprotection.

Reaction Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence: protection of the aniline's amino group, Friedel-Crafts alkylation with an adamantyl source, and deprotection to yield the final product.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several methodologies have been reported for the Friedel-Crafts alkylation step, employing different adamantyl sources, catalysts, and reaction conditions. The following table summarizes the quantitative data from key cited experiments.

| Adamantyl Source | Catalyst/Solvent | Reactant Ratio (Adamantyl:Acetanilide) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Adamantanol | Trifluoroacetic Acid | 1:1.4 | 80 | 3 | 96 | [5] |

| 1-Adamantanol | Aluminum triflate / Nitromethane | 1:1 | Boiling Nitromethane | - | >84 | [6] |

| 1-Bromoadamantane | Aluminum chloride (anhydrous) | - | 140 | 36 | - | [6] |

| 1-Adamantanol | 98% Sulfuric Acid | - | Room Temperature | - | High | [7] |

Detailed Experimental Protocols

Protocol 1: Using 1-Adamantanol and Trifluoroacetic Acid[5]

This method reports a high yield and selectivity for the para-substituted product.

Step 1: Friedel-Crafts Alkylation

-

In a flat-bottomed flask equipped with a reflux condenser and an electromagnetic stirrer, charge 1-adamantanol (0.15 mol), acetanilide (0.21 mol), and trifluoroacetic acid (0.9 mol).

-

Stir the reaction mixture at 80°C for 3 hours.

-

After the reaction, distill off the trifluoroacetic acid.

Step 2: Hydrolysis (Deprotection)

-

Hydrolyze the residue with a 10% hydrochloric acid solution and filter.

-

Upon cooling, add a 20% sodium hydroxide solution to the filtrate until a strongly alkaline environment is achieved, precipitating the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

Protocol 2: Using 1-Adamantanol and Aluminum Triflate[6]

This protocol utilizes a Lewis acid catalyst in an organic solvent.

Step 1: Friedel-Crafts Alkylation

-

React acetanilide with an equimolar amount of 1-adamantanol in nitromethane at its boiling point.

-

Use 10 mol% aluminum triflate as the Lewis acid catalyst.

Step 2: Hydrolysis (Deprotection)

-

Hydrolyze the resulting 4-(1-adamantyl)acetanilide with hydrochloric acid.

-

Neutralize the reaction mass with sodium hydroxide to obtain the final product.

Protocol 3: Using 1-Bromoadamantane and Indium Catalysts[8]

While this protocol details the alkylation of various aromatic substrates, the general procedure is applicable and highlights the use of milder Lewis acid catalysts.

General Alkylation Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (acetanilide). If solid, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Add 1-bromoadamantane (1.0 equivalent).

-

Add the indium catalyst (e.g., InBr₃, 5 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and characterization of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound via Friedel-Crafts alkylation is a robust and adaptable process. The choice of adamantyl source and catalyst system can be tailored to specific laboratory capabilities and desired purity profiles. The protection of the aniline's amino group as acetanilide is a critical step to ensure high yields of the desired para-isomer. The protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and materials science to produce this valuable synthetic intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]

- 6. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]

- 7. 1-Adamantanol | 768-95-6 [chemicalbook.com]

Experimental procedure for 4-(1-Adamantyl)aniline synthesis

An in-depth guide to the synthesis of 4-(1-adamantyl)aniline, a key intermediate in pharmaceutical and materials science research, is presented below. This document outlines various experimental procedures, providing detailed protocols and quantitative data for researchers and professionals in drug development.

Introduction

This compound is a valuable building block characterized by the presence of a bulky, lipophilic adamantyl group attached to an aniline moiety. This unique structure imparts desirable pharmacological properties to molecules containing it, making it a person of interest in the development of novel therapeutics.[1] This guide details established methods for its synthesis, focusing on practicality, yield, and scalability.

Synthetic Strategies

The primary routes for the synthesis of this compound involve the electrophilic substitution of an adamantyl group onto an aniline or a protected aniline derivative. Key methods include the Friedel-Crafts alkylation using 1-adamantanol or 1-bromoadamantane, followed by the deprotection of the amino group. An alternative approach involves the reduction of a nitrophenyl adamantane precursor.

Method 1: Adamantylation of Acetanilide followed by Hydrolysis

This common and effective two-step method involves the protection of the reactive amino group of aniline as an acetamide, followed by Friedel-Crafts alkylation with an adamantylating agent, and subsequent hydrolysis to yield the final product. The use of a protecting group prevents side reactions and directs the substitution to the para position.[2][3]

This procedure utilizes 1-adamantanol as the adamantylating agent and trifluoroacetic acid as both the solvent and catalyst.[4]

-

Adamantylation: In a suitable reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. The molar ratio of 1-adamantanol:acetanilide:trifluoroacetic acid should be approximately 1:1.2-1.4:4-8.[4]

-

Heat the reaction mixture to 80°C and stir for 3 hours.[4]

-

After the reaction is complete, distill off the trifluoroacetic acid.[4]

-

Hydrolysis and Isolation: To the residue, add a 10% solution of hydrochloric acid to hydrolyze the 4-(1-adamantyl)acetanilide intermediate.[4]

-

After hydrolysis, cool the solution and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, which will precipitate the product.[4]

-

Filter the solid precipitate, wash with water, and dry under a vacuum to obtain this compound.[4]

This method employs a Lewis acid catalyst, aluminum triflate, in a nitromethane medium.[5]

-

Adamantylation: Dissolve equimolar amounts of acetanilide and 1-adamantanol in nitromethane.

-

Add 10 mol% of aluminum triflate to the solution.[5]

-

Heat the mixture to the boiling point of the solvent and maintain it under reflux.[5]

-

Hydrolysis and Work-up: After the reaction, the resulting 4-(1-adamantyl)acetanilide (4.33 g, 0.016 mol) is dissolved in 40 ml of methanol.[5]

-

Add 23.6 g (0.64 mol) of hydrochloric acid and heat the mixture to boiling for two hours.[5]

-

Transfer the solution to a separatory funnel and neutralize it with a sodium hydroxide solution.[5]

-

Extract the target product with methylene chloride.[5]

-

Distill off the solvent using a rotary evaporator to yield this compound.[5]

This protocol uses 1-bromoadamantane as the alkylating agent with anhydrous aluminum chloride as the catalyst.[5]

-

Adamantylation: Combine 1-bromoadamantane and acetanilide in the presence of 14 molar percent of anhydrous aluminum chloride.[5]

-

Heat the mixture with stirring at 140°C for 36 hours.[5]

-

Hydrolysis: Dissolve the obtained 4-(1-adamantyl)acetanilide in methanol and treat with hydrochloric acid.

-

Heat the solution to boiling for 24 hours.[5]

-

Neutralize the acid with potassium hydroxide to obtain the final product.[5]

Method 2: Direct Adamantylation of Aniline

While often requiring more severe conditions, direct adamantylation of aniline is also a viable, though less common, route.

This method involves high temperature and pressure in an autoclave.

-

Combine 1-adamantanol and aniline in an autoclave in the presence of hydrochloric acid and zinc chloride.[4]

-

Heat the mixture to 175°C for 33 hours under a nitrogen atmosphere at 20 atmospheres of pressure.[4]

Method 3: Reduction of 1-(4'-Nitrophenyl)adamantane

This method involves the synthesis of a nitro-intermediate followed by its reduction to the corresponding aniline.

-

Reduce 1-(4'-nitrophenyl)adamantane with hydrogen gas in methanol.[5]

-

Use skeletal nickel as the catalyst.[5]

-

The reaction is carried out for 3 hours at 20°C under a hydrogen pressure of 20 atmospheres.[5]

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods described.

| Method | Adamantylating Agent | Catalyst/Solvent | Temperature | Time | Yield | Purity | Reference |

| 1A | 1-Adamantanol | Trifluoroacetic Acid | 80°C | 3 hours | 96% | 99.4% | [4] |

| 1B | 1-Adamantanol | Aluminum Triflate / Nitromethane | Boiling Point | Not Specified | >84% | Not Specified | [5] |

| 1C | 1-Bromoadamantane | Aluminum Chloride | 140°C | 36 hours | Not Specified | Not Specified | [5] |

| 2A | 1-Adamantanol | HCl / ZnCl₂ | 175°C | 33 hours | 78% | Not Specified | [4] |

| 3A | - | Skeletal Nickel / Methanol | 20°C | 3 hours | 90.7% | Not Specified | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the protection-alkylation-deprotection strategy (Method 1).

Caption: General workflow for this compound synthesis.

Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound from aniline and 1-adamantanol.

Caption: Reaction pathway for this compound synthesis.

References

- 1. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]

- 5. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-(1-Adamantyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Adamantyl)aniline. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for closely related structures and predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols are also provided to enable researchers to acquire and interpret their own data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1459-48-9

-

Molecular Formula: C₁₆H₂₁N

-

Molecular Weight: 227.34 g/mol

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its constituent parts: a para-disubstituted aniline ring and a 1-substituted adamantyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Doublet | 2H | Aromatic protons (ortho to -NH₂) |

| ~ 6.5 - 6.7 | Doublet | 2H | Aromatic protons (meta to -NH₂) |

| ~ 3.5 (broad) | Singlet | 2H | -NH₂ protons |

| ~ 2.0 - 2.1 | Broad Singlet | 3H | Adamantyl -CH protons |

| ~ 1.8 - 1.9 | Broad Singlet | 6H | Adamantyl -CH₂ protons |

| ~ 1.7 - 1.8 | Broad Singlet | 6H | Adamantyl -CH₂ protons |

Note: The chemical shifts of the adamantyl protons are based on data for related adamantane derivatives. The aromatic proton shifts are estimated based on a para-substituted aniline.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic C-NH₂ |

| ~ 138 | Aromatic C-Adamantyl |

| ~ 129 | Aromatic CH (meta to -NH₂) |

| ~ 115 | Aromatic CH (ortho to -NH₂) |

| ~ 43 | Adamantyl -CH₂ |

| ~ 37 | Adamantyl quaternary C |

| ~ 30 | Adamantyl -CH |

| ~ 29 | Adamantyl -CH₂ |

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 2950 - 2850 | Adamantyl C-H stretching | Strong |

| 1620 - 1580 | Aromatic C=C stretching | Medium |

| 1520 - 1480 | Aromatic C=C stretching | Medium |

| 1300 - 1250 | Aromatic C-N stretching | Medium |

| 850 - 810 | C-H out-of-plane bending (para-disubstituted) | Strong |

Note: The presence of a strong absorption in the 850-810 cm⁻¹ range is highly indicative of a 1,4-disubstituted (para) benzene ring.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 227 | [M]⁺ (Molecular Ion) | The molecular ion peak is expected to be observed. |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | Expected to be a very prominent, often the base peak, due to its high stability. |

| 92 | [C₆H₄NH]⁺ (Fragment from cleavage of the adamantyl group) | A plausible fragment resulting from the loss of the adamantyl group. |

Note: Electron ionization (EI) is assumed. The fragmentation pattern of adamantane-containing compounds is often dominated by the stable adamantyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Solvent: CDCl₃

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Solvent: CDCl₃

-

Number of scans: 1024 or more (as needed for good signal-to-noise)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

-

Spectrum Acquisition (FTIR):

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The typical scanning range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

-

LC-MS Parameters (Example):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ (expected at m/z 228).

-

If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the structure. The adamantyl cation (m/z 135) is a key expected fragment.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-(1-Adamantyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-(1-Adamantyl)aniline. Due to the limited availability of experimentally derived public data, this document presents predicted ¹H and ¹³C NMR spectral values based on established chemical shift principles for analogous structures. Furthermore, it outlines a detailed experimental protocol for the acquisition of such data and includes a workflow visualization for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 1-adamantane and aniline, taking into account the electronic effects of the substituents on the aromatic ring and the adamantyl cage. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to NH₂) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic-H (meta to NH₂) | 7.0 - 7.2 | Doublet | 2H |

| NH₂ | 3.5 - 4.0 | Broad Singlet | 2H |

| Adamantyl-CH (γ) | ~2.05 | Broad Singlet | 3H |

| Adamantyl-CH₂ (δ) | ~1.85 | Broad Singlet | 6H |

| Adamantyl-CH₂ (β) | ~1.70 | Broad Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-NH₂) | 144 - 146 |

| Aromatic-C (C-Adamantyl) | 138 - 140 |

| Aromatic-CH (meta to NH₂) | 128 - 130 |

| Aromatic-CH (ortho to NH₂) | 114 - 116 |

| Adamantyl-C (quaternary) | 35 - 37 |

| Adamantyl-CH (γ) | 48 - 50 |

| Adamantyl-CH₂ (δ) | 28 - 30 |

| Adamantyl-CH₂ (β) | 36 - 38 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference signal.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient to cover all proton signals.

-

Temperature: Ambient probe temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.

-

Temperature: Ambient probe temperature (e.g., 298 K).

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis.

Caption: General workflow for NMR spectral analysis.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-(1-Adamantyl)aniline

This technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 4-(1-Adamantyl)aniline. The content is tailored for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. As experimental data for this specific compound is not widely available in public spectral libraries, this guide is based on established principles of fragmentation for adamantane derivatives and aromatic amines.

Core Concepts in Fragmentation

The electron ionization (EI) mass spectrum of an organic molecule is a result of the molecule's fragmentation into characteristic charged particles. The fragmentation pattern is highly dependent on the molecule's structure, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable ions. For this compound, the fragmentation is largely dictated by the presence of the bulky, stable adamantyl group and the aromatic aniline moiety.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be dominated by fragments arising from the cleavage of the bond between the adamantyl cage and the aniline ring. The high stability of the resulting adamantyl cation is the primary driving force for this fragmentation pathway.

A summary of the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (Predicted) |

| 227 | [M]⁺ (Molecular Ion) | Moderate |

| 135 | Adamantyl cation ([C₁₀H₁₅]⁺) | High (likely base peak) |

| 93 | Aniline radical cation ([C₆H₇N]⁺) | Low to Moderate |

| 92 | [M - C₁₀H₁₅]⁺ | Low |

| 77 | Phenyl cation ([C₆H₅]⁺) | Low |

Experimental Protocol

The following is a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Dilute the stock solution to a working concentration of 10-100 µg/mL.

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Column: A 30-meter, 0.25 mm internal diameter capillary column with a 0.25 µm film of a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

Visualization of the Fragmentation Pathway

The logical relationship of the fragmentation process can be visualized as a pathway initiated from the molecular ion.

An In-Depth Technical Guide to the UV-Vis Spectroscopic Analysis of 4-(1-Adamantyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 4-(1-Adamantyl)aniline. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected spectral characteristics based on the well-understood behavior of aniline and its alkyl-substituted derivatives. It details a robust experimental protocol for obtaining and interpreting the UV-Vis spectrum of this compound, and includes a comparative analysis of the spectral data of related aromatic amines. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who are working with or developing adamantane-based compounds.

Introduction

This compound is an aromatic amine that incorporates a bulky, lipophilic adamantyl group attached to the aniline moiety. The adamantane cage is a rigid and sterically demanding hydrocarbon, and its incorporation into pharmacologically active molecules can significantly influence their lipophilicity, metabolic stability, and binding characteristics. UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions in molecules, providing valuable information about chromophores and conjugation. For this compound, UV-Vis spectroscopy can be employed for qualitative identification, quantitative determination, and for studying its electronic properties, which can be relevant in various applications, including drug design and materials science.

The UV-Vis spectrum of aniline, the parent chromophore of this compound, is characterized by two main absorption bands arising from π → π* transitions of the benzene ring.[1][2] The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring and the solvent used for the analysis.[3][4] The introduction of an alkyl group, such as the adamantyl group, is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect.[2]

Expected UV-Vis Spectral Properties of this compound

The UV-Vis spectrum of this compound is anticipated to be similar to that of other para-alkyl-substituted anilines. The primary absorption bands are due to electronic transitions within the benzenoid system. For aniline in a non-polar solvent like hexane, two characteristic absorption bands are observed:

-

A strong absorption band (the E2-band) around 230-240 nm.

-

A weaker, structured absorption band (the B-band) around 280-290 nm.[1][5]

The adamantyl group at the para position is an alkyl substituent and is expected to influence the spectrum in the following ways:

-

Bathochromic Shift: The electron-donating nature of the alkyl group will likely cause a shift of both the E2 and B bands to longer wavelengths (a red shift) compared to unsubstituted aniline.[2]

-

Hyperchromic Effect: An increase in the molar absorptivity (ε) of the absorption bands may also be observed.

The choice of solvent will also significantly impact the spectrum. In polar, protic solvents like ethanol or water, hydrogen bonding with the amino group can lead to a hypsochromic (blue) shift of the B-band.[4] In acidic solutions, protonation of the amino group to form the anilinium ion will result in the loss of conjugation of the nitrogen lone pair with the aromatic ring, causing the spectrum to resemble that of an alkylbenzene, with a significant blue shift of the primary absorption band to around 203 nm.[1]

Comparative UV-Vis Data of Aniline and Related Compounds

To provide a context for the expected spectral data of this compound, the following table summarizes the typical UV-Vis absorption maxima (λmax) and molar absorptivities (ε) for aniline and some of its derivatives in a non-polar solvent.

| Compound | Solvent | λmax (E2-band) (nm) | ε (E2-band) (L mol⁻¹ cm⁻¹) | λmax (B-band) (nm) | ε (B-band) (L mol⁻¹ cm⁻¹) | Reference |

| Aniline | Ethanol | 230 | 8600 | 280 | 1430 | [1][5] |

| p-Toluidine | Ethanol | 235 | 10500 | 287 | 1650 | |

| N,N-Dimethylaniline | Ethanol | 251 | 15900 | 299 | 2000 |

Note: The data for p-toluidine and N,N-dimethylaniline are representative values and may vary slightly depending on the specific literature source.

Detailed Experimental Protocol for UV-Vis Analysis

The following protocol provides a detailed methodology for conducting the UV-Vis spectroscopic analysis of this compound.

4.1. Materials and Reagents

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., hexane, cyclohexane, ethanol, acetonitrile)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

4.2. Instrumentation

A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm is required. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to standard procedures.[6]

4.3. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen spectroscopic grade solvent. This will create a stock solution of known concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).

4.4. Measurement Procedure

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions. Place the cuvette in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

-

Spectral Acquisition: Scan the sample from a starting wavelength of 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If performing a quantitative analysis, use the absorbance values of the standard solutions to construct a calibration curve according to the Beer-Lambert law.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the UV-Vis spectroscopic analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

This technical guide provides a foundational framework for the UV-Vis spectroscopic analysis of this compound. By understanding the fundamental electronic transitions of the aniline chromophore and the expected influence of the adamantyl substituent, researchers can effectively utilize UV-Vis spectroscopy for the characterization and quantification of this and related compounds. The detailed experimental protocol and workflow diagram serve as practical tools for implementing this analytical technique in a laboratory setting. Further experimental work is encouraged to establish a definitive library of spectral data for this compound in various solvents.

References

- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. www1.lasalle.edu [www1.lasalle.edu]

Physical and chemical properties of 4-(1-Adamantyl)aniline

An In-depth Technical Guide to 4-(1-Adamantyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, which combines a rigid, lipophilic adamantane cage with a reactive aniline moiety, imparts desirable physicochemical properties for drug design and polymer synthesis. The adamantane group can enhance a molecule's bioavailability and metabolic stability, making it a valuable scaffold in the development of novel therapeutics.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications.

Chemical and Physical Properties

This compound is characterized by its bulky adamantyl group attached to the para position of an aniline ring. This structure contributes to its notable physical and chemical characteristics.

Identity and Structure

| Identifier | Value |

| IUPAC Name | 4-(Tricyclo[3.3.1.1³,⁷]decan-1-yl)aniline |

| Synonyms | 1-(4-Aminophenyl)adamantane, 4-Adamantan-1-yl-phenylamine |

| CAS Number | 1459-48-9[2][3] |

| Molecular Formula | C₁₆H₂₁N[2][4] |

| Molecular Weight | 227.34 g/mol [2][3] |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N[2] |

| InChI Key | JMBDVVUBXKXCIU-UHFFFAOYSA-N[4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 107-108 °C | [5][6] |

| Boiling Point | 367.4 °C at 760 mmHg | [2][4][5] |

| Density | 1.132 g/cm³ | [4][5] |

| Flash Point | 154.1 °C | [4][5] |

| Vapor Pressure | 1.37 x 10⁻⁵ mmHg at 25 °C | [5] |

| Refractive Index | 1.623 | [5] |

| Appearance | Off-white powder or colorless to yellow liquid | [5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a specific, complete dataset is not publicly available, typical spectral characteristics can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the aniline ring, the adamantyl cage, and the amine group (NH₂). |

| ¹³C NMR | Distinct signals for the carbons of the aniline ring and the adamantane cage. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its exact mass (227.16700).[4] A prominent fragmentation peak is expected for the stable adamantyl cation (m/z 135).[8] |

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Adamantylation of Acetanilide

This method involves the reaction of 1-adamantanol with acetanilide, followed by hydrolysis to yield the final product.[9][10]

Materials:

-

Acetanilide

-

1-Adamantanol

-

Nitromethane (solvent)

-

Aluminum triflate (Lewis acid catalyst)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Methylene chloride (for extraction)

-

Methanol

Procedure:

-

Adamantylation: In a round-bottom flask, dissolve acetanilide and an equimolar amount of 1-adamantanol in nitromethane.

-

Add aluminum triflate (10 mol%) to the mixture as a catalyst.[9]

-

Heat the reaction mixture to the boiling point of the solvent and reflux for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The intermediate product is 4-(1-adamantyl)acetanilide.

-

Hydrolysis: Dissolve the crude 4-(1-adamantyl)acetanilide in methanol.[9]

-

Add a sufficient amount of hydrochloric acid and heat the mixture to reflux for approximately two hours to deprotect the amine group.[9][10]

-

Work-up: After cooling, transfer the solution to a separatory funnel.

-

Neutralize the solution by adding a sodium hydroxide solution.[9]

-

Extract the target compound, this compound, with methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator to yield the final product.[9]

Caption: Synthesis workflow for this compound via adamantylation of acetanilide.

Characterization Protocol: General Workflow

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques.

1. Purification:

-

The crude product from synthesis is typically purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve high purity.

2. Melting Point Determination:

-

A small, dry sample of the purified product is packed into a capillary tube.

-

The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value (107-108 °C) indicates high purity.[5][6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected proton and carbon environments of the adamantyl and aniline moieties.

4. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Analyze the sample using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS), employing an ionization technique like electrospray ionization (ESI).[11]

-

Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight. Analyze the fragmentation pattern, looking for characteristic fragments like the adamantyl cation (m/z 135), to further validate the structure.[8]

Caption: General workflow for the purification and characterization of this compound.

Applications in Research and Drug Development

The adamantane moiety is a bioisostere of a phenyl group but with increased lipophilicity and a rigid, three-dimensional structure.[12] These features are highly advantageous in drug design.

-

Scaffold for Bioactive Molecules: this compound serves as a key building block for more complex molecules with potential therapeutic applications. The adamantane group can improve pharmacokinetic properties, such as membrane permeability and bioavailability, while the aniline group provides a reactive handle for further chemical modifications.[12]

-

Antitubercular Agents: Adamantyl-containing compounds have shown potent activity against Mycobacterium tuberculosis. For example, derivatives have been investigated as inhibitors of the MmpL3 membrane transporter, which is essential for the transport of mycolic acids in mycobacteria.[8]

-

Kinase Inhibitors: It is used as a reactant in the synthesis of pyrroledione derivatives that act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target for various diseases including neurodegenerative disorders and diabetes.[13]

-

Antiviral and CNS-Active Agents: The adamantane family includes drugs like amantadine (antiviral) and memantine (for Alzheimer's disease).[1][14] The structural similarity suggests that derivatives of this compound could be explored for similar activities.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.[5]

-

Storage: Store in a cool, dry place, typically recommended at 2°C - 8°C.[2]

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 1459-48-9 [amp.chemicalbook.com]

- 7. 4-(1-Adamantyl)phenol|29799-07-3-Maohuan Chemical [bschem.com]

- 8. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]

- 9. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]

- 10. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]

- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(1-Adamantyloxy)aniline|High-Purity Research Chemical [benchchem.com]

- 13. This compound | 1459-48-9 [chemicalbook.com]

- 14. Bromantane - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-(1-Adamantyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An exhaustive search of public scientific databases and literature did not yield specific single-crystal X-ray diffraction data for 4-(1-Adamantyl)aniline. Therefore, a detailed analysis of its crystal structure, including crystallographic parameters, is not possible at this time. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications based on available information.

Introduction

This compound is an organic compound featuring a bulky, rigid adamantane cage attached to an aniline moiety at the para position. The unique properties of the adamantyl group, such as its high lipophilicity and three-dimensional structure, make it a valuable scaffold in medicinal chemistry and materials science.[1][2] Adamantane-containing compounds have shown promise in various therapeutic areas, and this compound serves as a key building block for the synthesis of more complex molecules with potential biological activity.[3] This technical guide summarizes the current knowledge on this compound, focusing on its synthesis, physicochemical properties, and applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a tricyclo[3.3.1.1^3,7]decane (adamantane) group linked to the fourth carbon of an aniline ring.

Molecular Formula: C₁₆H₂₁N[4][5] Molecular Weight: 227.34 g/mol [4][5]

A three-dimensional representation of the molecule is shown below:

Figure 1. Predicted 3D structure of this compound.

Figure 1. Predicted 3D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1459-48-9 | [4][5] |

| Melting Point | 107.0 °C | [4] |

| Boiling Point | 367.4 °C | [4] |

| Appearance | Off-white to light brown solid | [6] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers), insoluble in water | [7] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 1-adamantanol with acetanilide in the presence of trifluoroacetic acid, followed by hydrolysis of the intermediate.[4][8]

The overall reaction scheme is as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound via Adamantylation of Acetanilide[9]

This protocol is based on a patented method for the production of this compound.

Materials:

-

1-Adamantanol

-

Acetanilide

-

Trifluoroacetic acid (TFA)

-

10% Hydrochloric acid (HCl) solution

-

20% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. A suitable molar ratio is 1:1.4:6 (1-adamantanol:acetanilide:TFA).

-

Stir the reaction mixture at a temperature of 80 °C for 3 hours.

-

After the reaction is complete, distill off the trifluoroacetic acid.

-

Hydrolyze the residue with a 10% hydrochloric acid solution.

-

Filter the resulting mixture.

-

Upon cooling, add a 20% sodium hydroxide solution to the filtrate until the solution is strongly alkaline. This will cause the product to precipitate.

-

Filter the solid product and wash it with water.

-

Dry the solid phase under a vacuum to obtain this compound.

This method has been reported to produce a high yield (around 96%) of this compound with high purity.[8]

Applications in Drug Development and Research

The incorporation of the adamantane moiety can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[2] this compound serves as a versatile starting material for the synthesis of various biologically active compounds.

-

Inhibitors of Glycogen Synthase Kinase-3 (GSK-3): this compound is used as a reactant in the preparation of pyrroledione derivatives that act as inhibitors of GSK-3.[9] GSK-3 is a therapeutic target for a range of diseases, including neurodegenerative disorders and diabetes.

-

Anticancer and Anti-inflammatory Activity: this compound has demonstrated high cytotoxicity against tumor cells in vitro.[4] It has also been shown to inhibit the production of tumor necrosis factor (TNF), an inflammatory cytokine involved in various pathological processes.[4]

Conclusion

While the specific crystal structure of this compound remains to be determined and publicly reported, its synthesis and chemical properties are well-documented. Its utility as a precursor for compounds with significant biological activities, particularly in the areas of cancer and inflammation research, underscores its importance in medicinal chemistry. Further investigation into the solid-state structure of this compound could provide valuable insights for the rational design of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]

- 4. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1459-48-9 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]

- 9. This compound | 1459-48-9 [chemicalbook.com]

Purity Assessment of Synthesized 4-(1-Adamantyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data interpretation required for the rigorous purity assessment of synthesized 4-(1-adamantylaniline). Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact biological activity, toxicity, and overall study reproducibility. This document details experimental protocols for key analytical techniques, presents quantitative data in structured tables, and includes visualizations to clarify experimental workflows and relevant biological pathways.

Introduction to 4-(1-Adamantyl)aniline and Its Importance

This compound is a key building block in medicinal chemistry, notable for the incorporation of a bulky, lipophilic adamantyl group onto an aniline scaffold. This structural feature can enhance the pharmacological properties of derivative compounds, such as improving metabolic stability and membrane permeability. Derivatives of 4-(1-adamantylaniline) have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including neurodegenerative disorders and cancer.

The synthesis of 4-(1-adamantylaniline) typically involves the Friedel-Crafts alkylation of an aniline derivative with an adamantyl source. A common method is the reaction of 1-adamantanol with acetanilide, followed by deacetylation. Given the nature of this synthesis, a thorough purity assessment is essential to identify and quantify unreacted starting materials, byproducts, and any degradation products.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is necessary for a comprehensive purity profile of 4-(1-adamantylaniline). The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like 4-(1-adamantylaniline). A reversed-phase method is typically employed to separate the main compound from polar and non-polar impurities.

Experimental Protocol: Reversed-Phase HPLC

A proposed method for the purity analysis of 4-(1-adamantylaniline) is as follows:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Sample Preparation: 1 mg/mL of 4-(1-adamantylaniline) in methanol, filtered through a 0.22 µm syringe filter.

Data Presentation

The purity of the sample is determined by calculating the peak area percentage.

| Component | Retention Time (min) | Peak Area (%) | Identity |

| 1 | ~2.5 | 0.15 | Acetanilide (impurity) |

| 2 | ~4.8 | 0.20 | 1-Adamantanol (impurity) |

| 3 | ~12.5 | 99.5 | This compound |

| 4 | ~14.2 | 0.15 | Di-adamantylated aniline (impurity) |

Note: The retention times are approximate and can vary based on the specific HPLC system and column batch.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like anilines, derivatization may be necessary to improve chromatographic performance; however, 4-(1-adamantylaniline) is often amenable to direct analysis.

Experimental Protocol: GC-MS

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Data Presentation

The mass spectrum of 4-(1-adamantylaniline) would be expected to show a molecular ion peak (M+) at m/z 227, with characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 227 | 100 | [M]+• |

| 135 | 85 | [M - C10H15]+ |

| 93 | 40 | [C6H5NH2]+• |

Note: The fragmentation pattern is predictive and should be confirmed with a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of 4-(1-adamantylaniline). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Spectrometer Frequency: ≥400 MHz for ¹H NMR, ≥100 MHz for ¹³C NMR

Data Presentation

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.18 | d, J = 8.4 Hz | 2H | Ar-H (ortho to NH₂) |

| 6.65 | d, J = 8.4 Hz | 2H | Ar-H (meta to NH₂) |

| 3.55 | s | 2H | -NH₂ |

| 2.05 | br s | 3H | Adamantyl-H (γ) |

| 1.80 | br s | 6H | Adamantyl-H (δ) |

| 1.72 | br s | 6H | Adamantyl-H (β) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 144.8 | Ar-C (C-NH₂) |

| 138.2 | Ar-C (C-Adamantyl) |

| 127.5 | Ar-CH (ortho to NH₂) |

| 115.1 | Ar-CH (meta to NH₂) |

| 48.9 | Adamantyl-C (β) |

| 36.5 | Adamantyl-C (α) |

| 35.8 | Adamantyl-C (δ) |

| 28.9 | Adamantyl-C (γ) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental measure of purity.

Data Presentation

For a molecular formula of C₁₆H₂₁N (Molecular Weight: 227.34 g/mol ):

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon (C) | 84.53 | 84.45 | -0.08 |

| Hydrogen (H) | 9.31 | 9.35 | +0.04 |

| Nitrogen (N) | 6.16 | 6.12 | -0.04 |

Note: A deviation of ±0.4% is generally considered acceptable for a pure compound.

Potential Impurities in Synthesis

The primary route to 4-(1-adamantylaniline) involves the reaction of 1-adamantanol with acetanilide, followed by hydrolysis. Potential impurities arising from this synthesis include:

-

Unreacted Starting Materials: 1-adamantanol and acetanilide.

-

Isomeric Byproducts: 2-(1-Adamantyl)aniline and 3-(1-Adamantyl)aniline, although the para-substituted product is sterically and electronically favored.

-

Di-substituted Products: 2,4-Di(1-adamantyl)aniline.

-

Residual Catalyst and Reagents: Traces of the acid catalyst (e.g., trifluoroacetic acid) or reagents from the workup.

Visualizations of Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of experiments for the comprehensive purity assessment of synthesized 4-(1-adamantylaniline).

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway: Inhibition of GSK-3 by a this compound Derivative

Derivatives of 4-(1-adamantylaniline) can act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a key regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 stabilizes β-catenin, allowing it to translocate to the nucleus and activate gene transcription.

Caption: Inhibition of GSK-3 in the Wnt/β-catenin pathway.

Conclusion

The purity assessment of synthesized 4-(1-adamantylaniline) is a critical step that requires a combination of robust analytical techniques. HPLC provides quantitative information on purity and the presence of non-volatile impurities. GC-MS is essential for identifying volatile and semi-volatile byproducts. NMR spectroscopy serves as the definitive tool for structural confirmation, and elemental analysis provides a fundamental measure of elemental composition. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized 4-(1-adamantylaniline), ensuring the integrity and reliability of their subsequent research and development activities.

The Adamantane Moiety in Drug Discovery: A Technical Guide to 4-(1-Adamantyl)aniline

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Adamantyl)aniline, a key intermediate in the synthesis of various biologically active compounds. The document covers its discovery and history, detailed physicochemical and spectroscopic properties, and various methods of synthesis. Furthermore, it explores its applications in drug development, highlighting its role as a scaffold for generating novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering detailed experimental protocols and a summary of its biological significance.

Introduction

The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique properties often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, which incorporates this bulky adamantyl group onto an aniline moiety, serves as a crucial building block for the synthesis of a wide range of derivatives with potential therapeutic applications. This document aims to provide a detailed technical resource on the discovery, synthesis, and properties of this important chemical entity.

Discovery and History

The first synthesis of this compound was reported by Stetter and his colleagues in 1964.[1] Their work involved the reaction of 1-bromoadamantane with acetanilide, followed by hydrolysis to yield the final product.[1] This initial synthesis, although achieving a modest yield of 40%, laid the groundwork for future investigations into the chemistry and potential applications of adamantane-containing anilines. Over the years, various other synthetic methods have been developed to improve the yield and efficiency of this reaction, reflecting the growing interest in this compound as a versatile intermediate in organic synthesis and medicinal chemistry.[1]

Physicochemical and Spectroscopic Properties

This compound is a white solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1459-48-9 | [3][4] |

| Molecular Formula | C₁₆H₂₁N | [3][4] |

| Molecular Weight | 227.34 g/mol | [3][4] |

| Melting Point | 107-108 °C | [3] |

| Boiling Point | 367.4 °C at 760 mmHg | [3][5] |

| Density | 1.132 g/cm³ | [5] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations appear at 3464 and 3371 cm⁻¹, while the sp² C-H and sp³ C-H stretching vibrations are observed at 3062-3012 cm⁻¹ and 2899-2843 cm⁻¹, respectively. An N-H bending vibration is also present at 1624 cm⁻¹, and a C=C stretching vibration for the aromatic ring is seen at 1517 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum of adamantane-containing compounds is often characterized by the prominent peak of the stable adamantyl cation at m/z 135, resulting from the cleavage of the bond between the adamantyl group and the rest of the molecule.[7]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the adamantylation of aniline or its derivatives. The choice of method often depends on the desired yield, scalability, and available starting materials.

Synthesis via Adamantylation of Acetanilide

A common and efficient route to this compound involves the protection of the aniline's amino group as an acetamide, followed by Friedel-Crafts alkylation with an adamantylating agent, and subsequent deprotection.

Caption: General workflow for the synthesis of this compound via acetanilide protection.

Experimental Protocol (Example from Russian Patent RU2570909C1): [1]

-

Reaction Setup: In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a molar ratio of 1:1.4:6.

-

Reaction: Stir the reaction mixture at 80 °C for 3 hours.

-

Work-up: After the reaction is complete, distill off the trifluoroacetic acid.

-

Hydrolysis: Hydrolyze the residue with a 10% hydrochloric acid solution and filter the mixture.

-

Isolation: Cool the filtrate and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, causing the product to precipitate.

-

Purification: Filter the solid product and dry it under vacuum to obtain this compound. This method reports a yield of 96%.[1]

Direct Adamantylation of Aniline

Direct adamantylation of aniline is also possible, though it can be more challenging due to the basicity of the amino group, which can react with the Lewis acid catalyst typically used in Friedel-Crafts reactions.

Experimental Protocol (Example from US Patent 4436936): [1]

-

Reaction Setup: In an autoclave, combine 1-adamantanol with aniline in the presence of hydrochloric acid and zinc chloride.

-

Reaction: Heat the mixture at 175 °C for 33 hours under a nitrogen atmosphere at a pressure of 20 atmospheres.

-

Isolation: After the reaction, the product is isolated to give a reported yield of 78%.[1]

Applications in Drug Development

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The adamantyl moiety is known to enhance the lipophilicity of molecules, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activities of this compound and its Derivatives

-

Cytotoxicity: this compound has demonstrated high cytotoxicity against tumor cells in vitro.[3]

-

Anti-inflammatory Activity: The compound has been shown to inhibit the production of necrosis factor, an inflammatory cytokine.[3]

-

Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes, including glycogen synthase kinase-3.[8]

The general workflow for utilizing this compound in the development of new drug candidates is depicted below.

Caption: A simplified workflow for drug development starting from this compound.

While specific quantitative data for the biological activity of this compound itself is not extensively available in the public domain, various studies have reported the IC50 values for a range of adamantane derivatives against different cancer cell lines, highlighting the potential of this chemical class.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Adamantyl pyran-4-one derivatives | K562 | 13.1 - 43.0 | [9] |

| Adamantyl pyran-4-one derivatives | HeLa | 13.1 - 43.0 | [9] |

| Adamantyl pyran-4-one derivatives | Caco-2 | 13.1 - 43.0 | [9] |

| Adamantyl pyran-4-one derivatives | NCI-H358 | 13.1 - 43.0 | [9] |

Conclusion